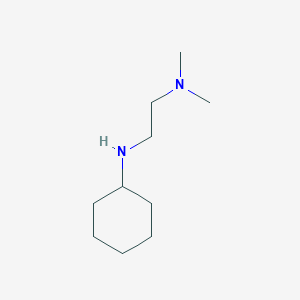

N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine

Beschreibung

N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine is a chemical compound with the molecular formula C10H22N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of a cyclohexyl group attached to one of the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Eigenschaften

IUPAC Name |

N-cyclohexyl-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQANRYYROXQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424566 | |

| Record name | N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99178-21-9 | |

| Record name | N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

- Reactants: Cyclohexylamine and N,N-dimethyl-ethane-1,2-diamine.

- Conditions: Elevated temperature (typically 80–120°C) with or without a catalyst to facilitate nucleophilic substitution.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are commonly used to enhance solubility and reaction rates.

- Catalysts: Acidic or Lewis acid catalysts (e.g., ZnCl2) can be employed to promote the amination reaction by activating the amine or amine precursor.

- Purification: Post-reaction purification usually involves distillation or column chromatography to isolate the target diamine with high purity.

2.2 Reductive Amination Approach

- Step 1: Reaction of cyclohexylamine with an aldehyde or ketone derivative of ethane-1,2-diamine to form an imine intermediate.

- Step 2: Reduction of the imine to the corresponding diamine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

- This method allows for better control over regioselectivity and can be adapted for asymmetric synthesis if chiral catalysts are used.

2.3 Sequential Nitrile Amidination-Reduction

- A more recent method involves the amidination of nitrile precursors followed by reduction under mild conditions.

- This two-step procedure avoids harsh reagents and allows for the synthesis of linear polyamine skeletons, which can be adapted to produce N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine analogs.

Industrial Production Techniques

In industrial settings, the synthesis is scaled up using large chemical reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The process typically includes:

- Continuous feeding of reactants.

- Use of catalysts to improve reaction efficiency.

- In-line purification steps such as distillation or crystallization.

- Quality control measures including spectroscopic analysis to ensure batch consistency.

Characterization and Analytical Methods

To confirm the successful synthesis and purity of this compound, several analytical techniques are employed:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of NH and CH stretching vibrations | NH stretch at 3350–3400 cm⁻¹; CH stretch at 2800–3000 cm⁻¹ |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Structural elucidation of proton environments | Singlets for dimethyl groups (δ 2.2–2.5 ppm); multiplets for cyclohexyl protons (δ 1.2–1.8 ppm) |

| Carbon-13 NMR (¹³C NMR) | Carbon skeleton confirmation | Signals corresponding to cyclohexyl carbons and methyl groups |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z consistent with C10H22N2 (170.3 g/mol) |

| Elemental Analysis | Purity and composition verification | Carbon, hydrogen, and nitrogen percentages matching theoretical values |

Research Findings on Reaction Optimization

- Solvent Effects: Polar aprotic solvents such as DMF enhance nucleophilicity and reaction rates, improving yields.

- Temperature Control: Elevated temperatures (above 80°C) favor complete conversion but must be balanced to avoid side reactions.

- Catalyst Use: Lewis acids like ZnCl2 accelerate imine formation in reductive amination routes, improving regioselectivity and yield.

- Purification: Recrystallization from ethanol or chromatographic techniques yield high-purity products suitable for further applications.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Amination | Cyclohexylamine + N,N-dimethyl-ethane-1,2-diamine | Elevated temperature, catalyst optional | Straightforward, scalable | Requires control to avoid over-alkylation |

| Reductive Amination | Cyclohexylamine + aldehyde/ketone derivative + reducing agent | Room temperature to mild heat, reducing agent | High regioselectivity, adaptable to asymmetric synthesis | Multi-step, requires reducing agents |

| Sequential Nitrile Amidination-Reduction | Nitrile precursors + amidination reagents + reducing agents | Mild conditions, nonharsh reagents | Mild, robust, avoids harsh conditions | May require specialized reagents |

Analyse Chemischer Reaktionen

Types of Reactions

N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halides or other electrophiles in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Substituted amines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine has the molecular formula and a molecular weight of 170.30 g/mol. Its structure features a cyclohexyl group and two dimethyl groups attached to an ethane-1,2-diamine backbone, which contributes to its reactivity and interaction with various substrates.

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. It facilitates the formation of metal complexes that can be utilized in catalytic processes. The compound promotes N-alkenylation and N-alkylation reactions of amides, enhancing the synthesis of complex organic molecules. These reactions are critical for developing new materials and pharmaceuticals .

Synthesis of Biologically Active Molecules

In biological research, this compound is employed in the synthesis of various biologically active molecules. It has been used as an intermediate in the production of compounds with potential therapeutic effects, including anti-cancer agents and enzyme inhibitors . The ability to modify its structure allows for the exploration of different biological activities.

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and resins. Its unique properties make it suitable for creating materials with specific characteristics, such as enhanced durability and chemical resistance .

Case Study 1: Synthesis of Vinylsulfoximines

A study investigated the use of this compound as a ligand in synthesizing vinylsulfoximines from NH sulfoximes and vinyl bromides. The results demonstrated that the compound effectively catalyzed the reaction under mild conditions, yielding high product purity and yield .

Case Study 2: Anticancer Activity

Research focused on the synthesis of transition metal complexes using this compound as a ligand showed promising anticancer activity against various cancer cell lines. The complexes exhibited significant inhibition rates compared to standard treatments, highlighting the compound's potential in medicinal chemistry .

Wirkmechanismus

The mechanism by which N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine exerts its effects depends on the specific reaction or application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,N’-Dimethylcyclohexane-1,2-diamine

- N,N-Dimethylethylenediamine

- Cyclohexyldimethylamine

Uniqueness

N’-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine is unique due to the presence of both cyclohexyl and dimethyl groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.

Biologische Aktivität

N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine is a compound with significant biological activity, particularly noted for its role in chemical synthesis and potential therapeutic applications. This article explores its mechanisms of action, pharmacokinetics, and various biological effects supported by empirical data.

Structure and Composition

This compound is a diamine characterized by the presence of cyclohexyl and dimethyl groups. Its molecular weight is approximately 170.3 g/mol, which contributes to its favorable bioavailability.

Target Interaction

The primary targets for this compound are amides. It functions as a ligand that facilitates N-alkenylation and N-alkylation reactions. These reactions are crucial in the synthesis of various biologically active molecules, affecting biochemical pathways that involve the formation of vinylsulfoximines and N-arylpyridones .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution due to its relatively low molecular weight. The compound's structure suggests it can effectively penetrate biological membranes, enhancing its potential as a drug candidate.

Neuroprotective Effects

Some derivatives of diamines have been explored for neuroprotective effects against neurodegenerative diseases. Research indicates that certain chiral diamines can enhance the viability of neuroblastoma cells under oxidative stress conditions, hinting at possible neuroprotective roles for related compounds .

Synthesis and Application

A notable case study involved the synthesis of this compound through the reaction of cyclohexylamine with N,N-dimethyl-ethane-1,2-diamine under controlled conditions. This synthesis route has been optimized for industrial applications where the compound is utilized in producing polymers and resins .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N,N'-Dimethylcyclohexane-1,2-diamine | Similar diamine structure | Used as a chelating agent in metal complexes |

| N,N-Dimethylethylenediamine | Two secondary amines | Catalytic applications in organic synthesis |

| Cyclohexyldimethylamine | Contains cyclohexyl group | Potential use in drug formulation |

This compound stands out due to its unique combination of cyclohexyl and dimethyl groups, which enhances its reactivity compared to other similar compounds .

Q & A

Q. What are the standard synthetic routes and characterization methods for N'-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine and its derivatives?

Methodological Answer: The synthesis typically involves condensation reactions under controlled conditions. For example, cyclohexane-1,2-diamine derivatives are synthesized by reacting primary amines with aldehydes or ketones in solvents like ethanol or dichloromethane at room temperature . Purification is achieved via column chromatography or recrystallization. Characterization relies on IR spectroscopy (e.g., NH stretching at 3350–3400 cm⁻¹) and 1H/13C NMR (e.g., singlet signals for methylene groups or methyl protons) . Elemental analysis further validates purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- IR Spectroscopy : Identify NH and CH stretching vibrations. For example, NH stretches appear as broad peaks near 3350–3400 cm⁻¹, while aromatic or aliphatic CH stretches occur at 2800–3000 cm⁻¹ .

- 1H NMR : Look for characteristic signals, such as singlets for dimethylamine groups (δ 2.2–2.5 ppm) and multiplets for cyclohexyl protons (δ 1.2–1.8 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., C₁₀H₂₁N₂ for the base compound) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of vapors, especially during solvent evaporation .

- First-Aid Measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

Q. How can biological activity (e.g., antimicrobial) of this compound derivatives be evaluated?

Methodological Answer:

- Antimicrobial Assays : Use broth dilution or disk diffusion methods against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans). Measure minimum inhibitory concentrations (MICs) and compare with controls like chloramphenicol .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., nitro groups on aromatic rings) to assess impact on activity. Nitro-substituted derivatives often show enhanced antimicrobial effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound derivatives with high regioselectivity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents favor cyclization .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation in Schiff base derivatives .

- Temperature Control : Low temperatures (0–5°C) reduce side reactions in sensitive intermediates .

Q. How do solvent polarity and temperature influence the conformational equilibrium of this compound?

Methodological Answer:

- Dynamic NMR Studies : Monitor axial/equatorial conformer ratios in solvents like CCl₄ (low polarity) vs. CD₃CN (high polarity). Polar solvents stabilize equatorial conformers by solvating polar groups, reducing 1,3-diaxial interactions .

- Computational Modeling : Employ density functional theory (DFT) to calculate energy differences between conformers and validate experimental data .

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound complexes?

Methodological Answer:

Q. How can this compound act as a ligand in transition-metal catalysis?

Methodological Answer:

- Coordination Chemistry : Bind to metals (e.g., Pt, Ni) via amine groups. For example, platinum(II) complexes with similar diamines are synthesized by reacting K₂PtCl₄ with the ligand in aqueous methanol .

- Catalytic Applications : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) or oxidation processes. Enhanced stability of metal-ligand complexes often improves catalytic turnover .

Q. What computational approaches are suitable for modeling the interaction of this compound with biomolecular targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450).

- Molecular Dynamics (MD) : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) over 100 ns to assess stability .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (e.g., LogP) with biological activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.